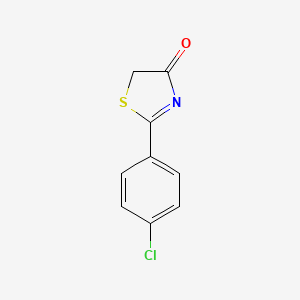
2-(4-Chlorophenyl)-4(5H)-thiazolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-4(5H)-thiazolone is an organic compound that belongs to the thiazolone family It features a thiazolone ring substituted with a 4-chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-4(5H)-thiazolone typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzoyl chloride with thiourea under basic conditions to form the thiazolone ring. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors and automated synthesis systems can be employed to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: The compound can participate in substitution reactions, particularly at the 4-chlorophenyl group. Nucleophilic substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild to moderate conditions, often in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenyl)-4(5H)-thiazolone has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenyl)-4(5H)-thiazolone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use. Further research is needed to fully elucidate the detailed mechanisms.
Comparación Con Compuestos Similares
2-Phenyl-4(5H)-thiazolone: Lacks the chlorine substituent, which can affect its reactivity and biological activity.
2-(4-Methylphenyl)-4(5H)-thiazolone: Features a methyl group instead of chlorine, leading to different chemical and physical properties.
2-(4-Bromophenyl)-4(5H)-thiazolone:
Uniqueness: 2-(4-Chlorophenyl)-4(5H)-thiazolone is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can enhance the compound’s reactivity in certain reactions and may also influence its interaction with biological targets.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNOS/c10-7-3-1-6(2-4-7)9-11-8(12)5-13-9/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLOUADPVKVGII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C(S1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
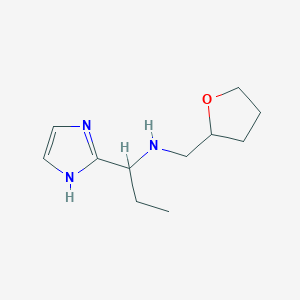

![tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate hydrochloride](/img/structure/B11766396.png)
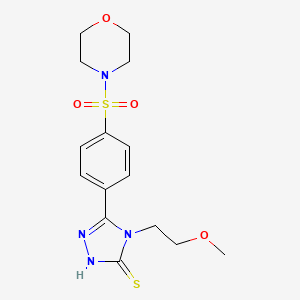
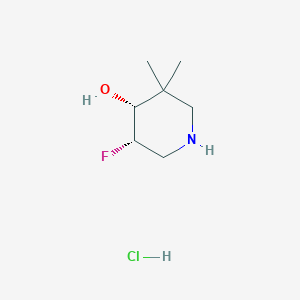
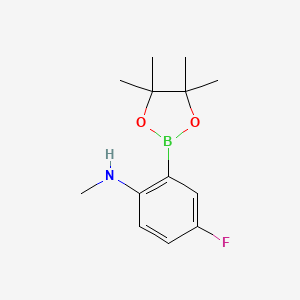
![4-[2,3,5,6-Tetramethyl-4-(pyridin-4-yl)phenyl]pyridine](/img/structure/B11766418.png)
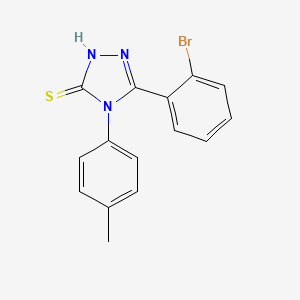
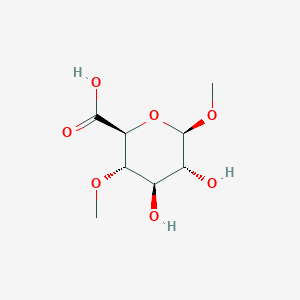
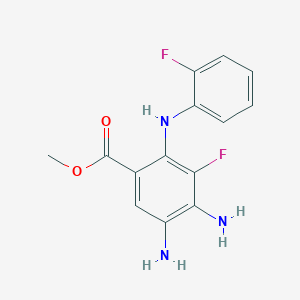
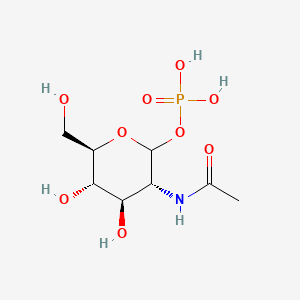
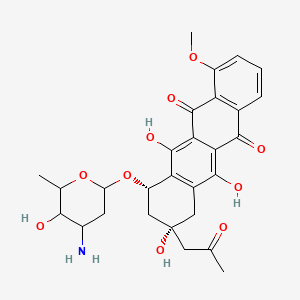
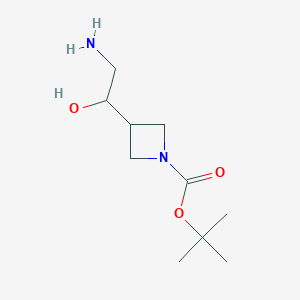
![4-(6-Azaspiro[3.4]octan-6-yl)benzoic acid](/img/structure/B11766470.png)
